4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid
Description
4-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid core substituted with a fused tetrahydrofuropyrrole moiety. This structure combines aromatic and saturated heterocyclic systems, making it a versatile scaffold for medicinal chemistry.
Properties
IUPAC Name |
4-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(16)9-1-3-12(4-2-9)14-5-10-7-17-8-11(10)6-14/h1-4,10-11H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOYKGQREOTDCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid is a complex organic compound characterized by a unique fused heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzymatic pathways and interaction with various molecular targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 219.27 g/mol. The compound features a tetrahydrofuran ring fused to a pyrrole ring, along with a benzoic acid moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₂O₂ |
| Molecular Weight | 219.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. Research indicates that it may act as an inhibitor of specific proteolytic activities associated with the proteasome, which plays a crucial role in protein degradation and cellular regulation.
Inhibition Studies
In vitro studies have shown that derivatives of compounds related to furo[3,4-c]pyrrol structures exhibit significant inhibitory effects on the constitutive proteasome (c20S) and immunoproteasome (i20S). For instance, one study identified a derivative that selectively inhibited the c20S proteasome with an IC50 value of 600 nM while sparing the i20S proteasome, indicating potential therapeutic applications in diseases where proteasome activity is dysregulated .
Biological Activity
The biological activities associated with this compound include:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural features may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The inhibition of specific proteolytic pathways may also contribute to anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory diseases.
- Neuroprotective Effects : Given its potential interactions with neuroreceptors, there is interest in exploring its role in neuroprotection.
Case Studies
- Antitumor Activity : A study evaluated the effects of several furo[3,4-c]pyrrol derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and prostate cancer cells .
- Proteasome Inhibition : A specific derivative demonstrated selective inhibition of the c20S proteasome without affecting the i20S proteasome, highlighting its potential for targeted therapy in cancers reliant on proteasomal degradation .
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Heterocyclic Substitution Dictates Target Specificity: The pyrrolo-isoxazole derivatives () exhibit strong acetylcholinesterase (AChE) inhibition, a key mechanism for Alzheimer’s disease treatment. In contrast, CID16020046 (), which contains a pyrrolo[3,4-c]pyrazole ring, targets GPR55, a receptor implicated in metabolic disorders and inflammation .
Role of the Benzoic Acid Group :
- The benzoic acid moiety in the target compound and its analogs (e.g., ) enhances solubility and facilitates interactions with enzymatic active sites or receptors through hydrogen bonding or ionic interactions.
Pharmacological and Industrial Relevance
- Alzheimer’s Disease : Pyrrolo-isoxazole derivatives () are prioritized for their anti-AChE activity and blood-brain barrier permeability.
- Metabolic Disorders : GPR55 antagonists like CID16020046 () are explored for treating obesity and insulin resistance.
- Chemical Probes : Furopyrrole-containing compounds () serve as intermediates for further drug discovery, emphasizing their versatility in medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
